

Application Notes and Protocols for In Vitro Studies with CBPD-409

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Compound of Interest

Compound Name: CBPD-409

Cat. No.: B12362870

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Introduction

CBPD-409 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] As a heterobifunctional molecule, **CBPD-409** recruits CBP/p300 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation has shown significant anti-proliferative effects in various cancer cell lines, particularly in androgen receptor-positive (AR+) prostate cancer.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of **CBPD-409**.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **CBPD-409** in relevant cancer cell lines.

Table 1: Degradation and Anti-proliferative Efficacy of **CBPD-409** in Prostate Cancer Cell Lines

Cell Line	Cancer Type	DC ₅₀ (nM) (Degradation)	IC ₅₀ (nM) (Anti-proliferative)
VCaP	Prostate Cancer (AR+)	0.2–0.4	1.2–2.0
LNCaP	Prostate Cancer (AR+)	Not explicitly stated, but degradation confirmed	1.2–2.0
22Rv1	Prostate Cancer (AR+)	Not explicitly stated, but degradation confirmed	1.2–2.0

Data sourced from multiple studies.[1]

Table 2: Efficacy of **CBPD-409** in Multiple Myeloma Cell Lines

Cell Line	Cancer Type	Effect	Concentration	Time Point
U266	Multiple Myeloma	95±5% reduction in CBP levels	10 nM	24h
MM1.S	Multiple Myeloma	95±5% reduction in CBP levels	10 nM	24h
MM1.S	Multiple Myeloma	95±5% reduction in c-MYC levels	10 nM	24h
U266	Multiple Myeloma	64±5% reduction in cell survival	10 nM	72h
MM1.S	Multiple Myeloma	97±3% reduction in cell survival	10 nM	72h

Data highlights the potent effects of **CBPD-409** on protein degradation and cell viability in multiple myeloma cells.[4]

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the activity of **CBPD-409**.

Cell Culture

Prostate cancer cell lines VCaP, LNCaP, and 22Rv1 are commonly used to study the effects of **CBPD-409**.

- Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[5] For experiments investigating androgen-dependent signaling, charcoal-stripped FBS can be used.[6]
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. [5]
- Subculture: Cells should be passaged upon reaching 80-90% confluency.

Western Blotting for Protein Degradation and Pathway Analysis

Western blotting is a crucial technique to confirm the degradation of p300/CBP and to assess the impact on downstream signaling pathways, such as AR and c-Myc.

- Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of **CBPD-409** (e.g., 0.1 nM to 100 nM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).
- Cell Lysis:
 - Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the total protein.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Load 20-30 μg of protein per lane on an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
 - Anti-p300
 - Anti-CBP
 - Anti-AR
 - Anti-c-Myc
 - Anti-H3K27ac
 - Anti-H2BNTac
 - Anti-GAPDH or β -actin (as a loading control)
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.

- Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay

Cell viability assays, such as the MTS or MTT assay, are used to determine the anti-proliferative effects of **CBPD-409**.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment: Treat cells with a serial dilution of **CBPD-409** (e.g., 0.1 nM to 1 μ M) for 48 to 72 hours. Include a vehicle control (DMSO).
- MTS Assay Protocol:
 - Add 20 μ L of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay

Apoptosis assays are performed to confirm that the observed reduction in cell viability is due to programmed cell death.

- Annexin V/Propidium Iodide (PI) Staining:
 - Treat cells with **CBPD-409** for 24-48 hours.
 - Harvest both adherent and floating cells.
 - Wash cells with cold PBS.
 - Resuspend cells in Annexin V binding buffer.

- Add FITC-conjugated Annexin V and PI.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry.
- Caspase-Glo® 3/7 Assay:
 - Seed cells in a 96-well white-walled plate.
 - Treat with **CBPD-409** for the desired time.
 - Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
 - Incubate for 1-2 hours at room temperature.
 - Measure luminescence using a plate reader.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

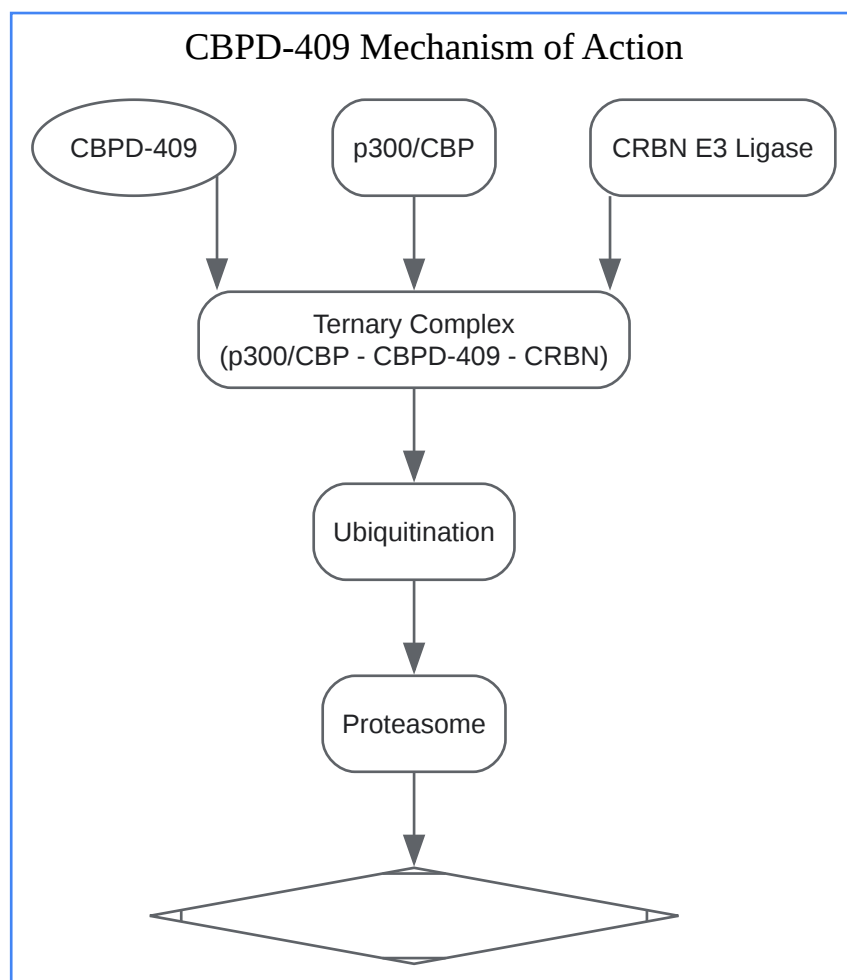
ChIP-seq is utilized to investigate the genome-wide effects of **CBPD-409** on histone acetylation marks, such as H3K27ac and H2BNTac, particularly at androgen receptor binding sites.

- Cell Treatment and Crosslinking:
 - Treat cells with **CBPD-409** or vehicle control for 4-24 hours.
 - Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
 - Quench the crosslinking reaction by adding glycine.
- Chromatin Preparation:
 - Harvest and lyse the cells.
 - Sonify the chromatin to shear DNA to an average size of 200-600 bp.
- Immunoprecipitation:

- Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.
- Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Wash the beads to remove non-specific binding.
- DNA Purification:
 - Elute the chromatin from the beads and reverse the crosslinks.
 - Purify the DNA using a DNA purification kit.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the purified DNA.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align sequencing reads to the reference genome.
 - Perform peak calling to identify regions of enrichment.
 - Analyze the differential binding of histone marks between **CBPD-409**-treated and control samples.

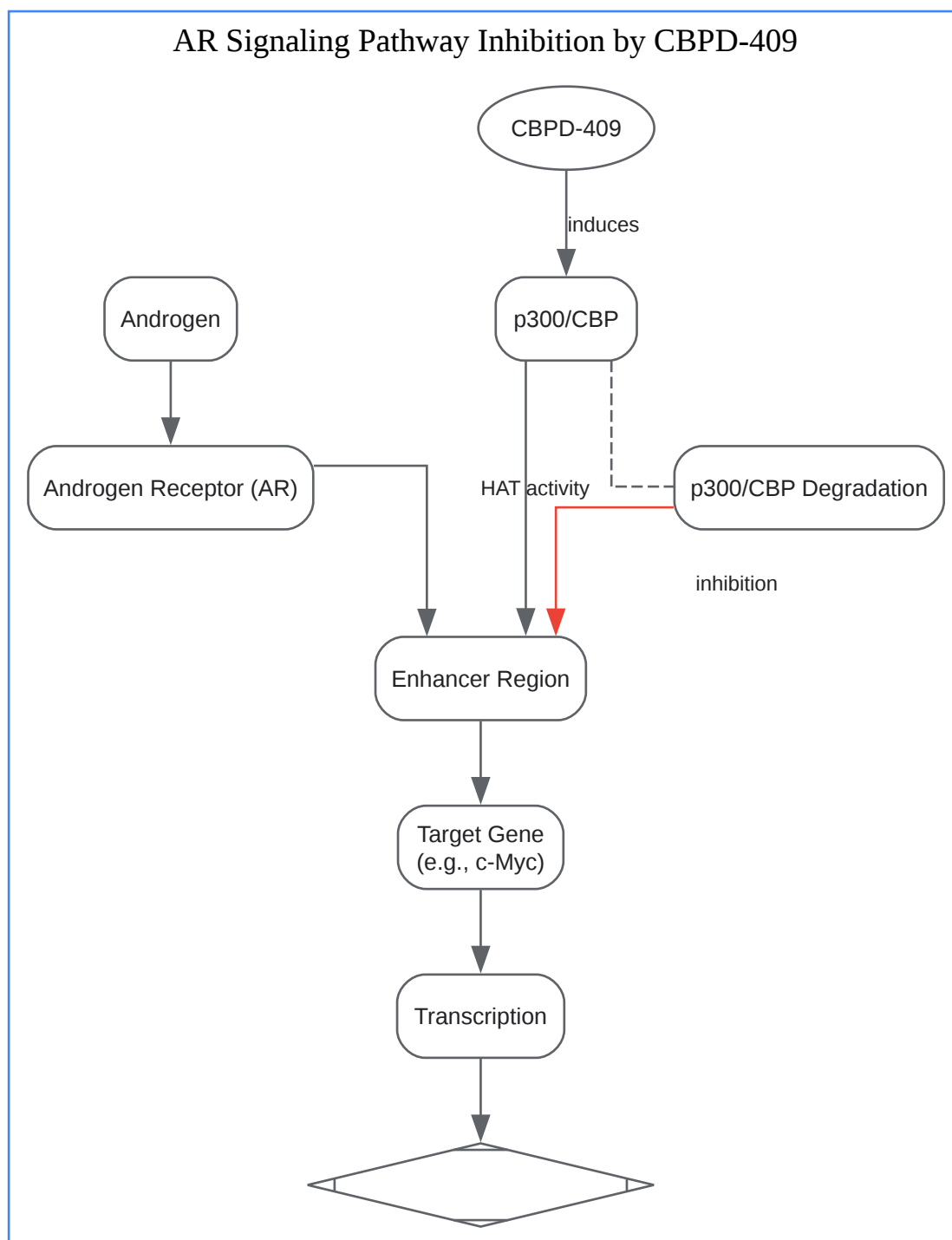
Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to **CBPD-409**.



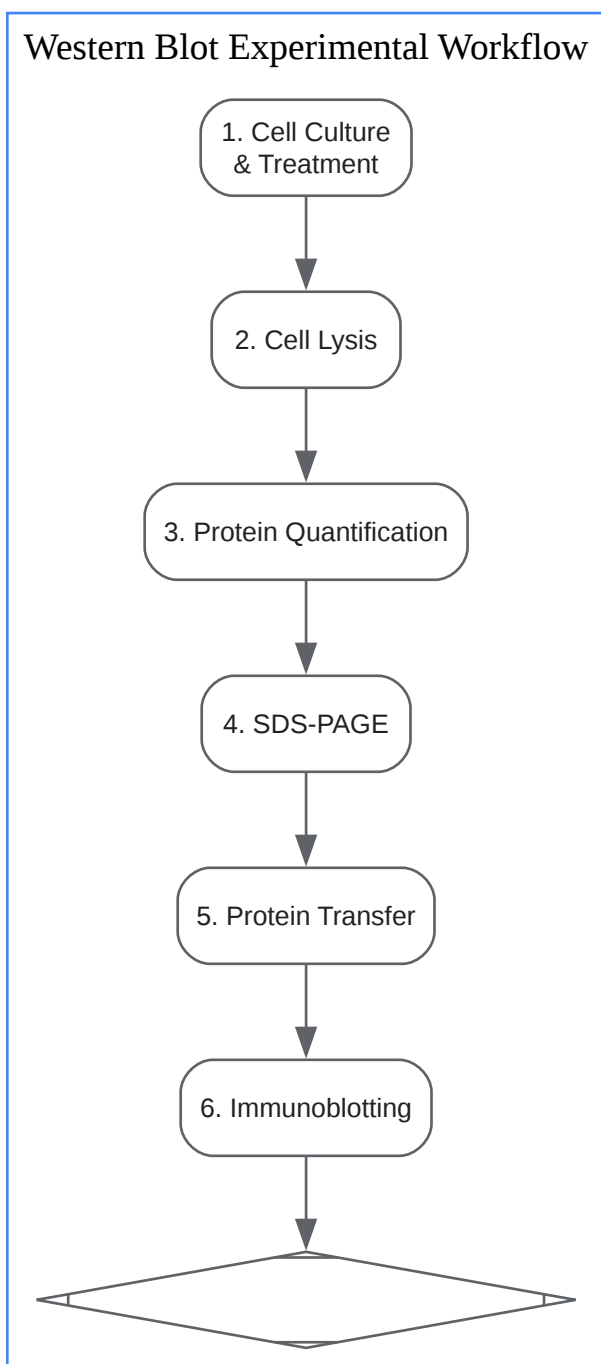
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Caption: Mechanism of action of **CBPD-409** PROTAC.



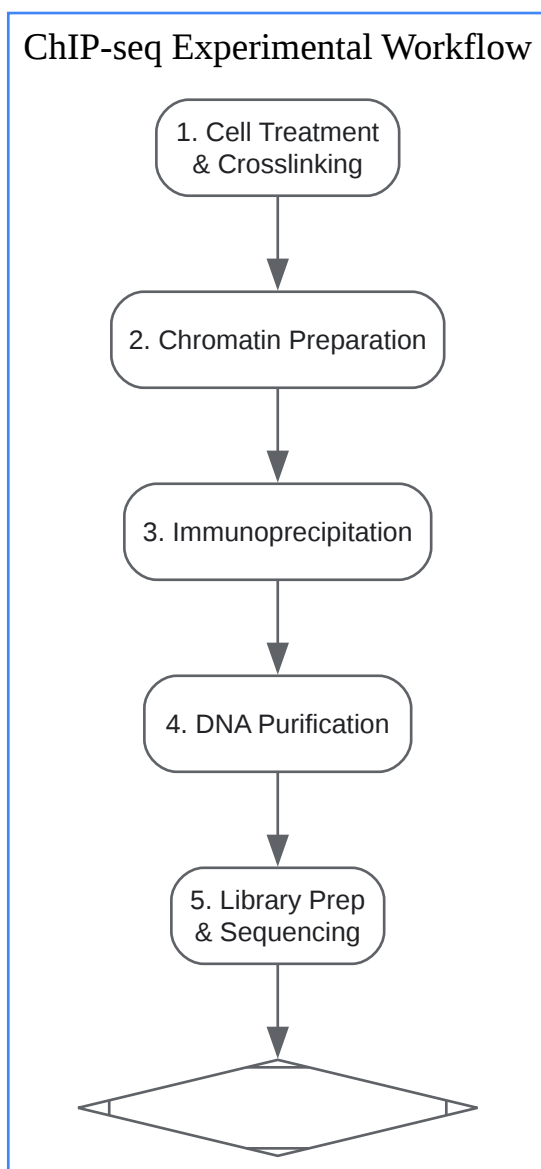
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Caption: Inhibition of AR signaling by **CBPD-409**.



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Caption: Western Blot workflow for **CBPD-409** studies.



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Caption: ChIP-seq workflow for histone modification analysis.

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